2-(2-Aminopyridin-1-ium-1-yl)acetate
Description
2-(2-Aminopyridin-1-ium-1-yl)acetate (CAS: 479348-68-0) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It features a pyridinium ring substituted with an amino group at the 2-position and an acetate moiety. The compound is provided as a research-grade material (≥98% purity) in 10 mM solution form, stored at room temperature with protection from light . Its solubility varies by solvent, requiring tailored preparation of stock solutions for experimental use.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopyridin-1-ium-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQIZYEPWPVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)N)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomer: 2-(4-Aminopyridin-1-ium-1-yl)acetate
This compound (CAS: N/A) shares the same molecular formula and weight as the target molecule but differs in the substitution position of the amino group (4-position instead of 2-position). The positional isomerism alters electronic distribution and steric effects:
- Hydrogen Bonding: The 2-amino configuration may facilitate unique hydrogen-bonding patterns, influencing crystal packing or ligand-receptor interactions in biological systems .
Ethyl 2-(6-Methylpyridin-2-yl)acetate (CAS: 5552-83-0)
- Structure : Contains a neutral pyridine ring with a methyl group at the 6-position and an ethyl acetate substituent.
- Molecular Weight : Higher (178.21 g/mol) due to the ethyl ester and methyl group.
- Solubility : Likely more lipophilic than the target compound, favoring organic solvents.
- Applications : Serves as an intermediate in synthesizing pharmaceuticals or agrochemicals, leveraging the pyridine core’s stability .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: N/A)
- Structure : Pyrimidine ring with thioether and thietanyloxy substituents, linked to an ethyl acetate group.
- Key Differences: The pyrimidine ring (vs.
- Applications : Used in drug discovery for its heterocyclic diversity, possibly in antiviral or anticancer agents .
Comparative Data Table
Key Research Findings and Implications
- Charge and Reactivity: The pyridinium core in this compound introduces a positive charge, enhancing aqueous solubility compared to neutral analogs like Ethyl 2-(6-methylpyridin-2-yl)acetate. This property is critical for applications requiring ionic interactions, such as catalysis or biomolecular binding .
- Biological Relevance: While imidazole-based acetates (e.g., compounds in ) are explored for medicinal chemistry, the aminopyridinium derivatives may offer unique pharmacokinetic profiles due to their charged state .
- Synthetic Flexibility : The acetate group in the target compound allows facile derivatization, similar to ethyl esters in , enabling modular synthesis of derivatives for structure-activity relationship studies .
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